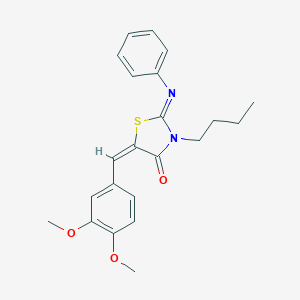![molecular formula C20H21N3O2S B298944 (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298944.png)
(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the thiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been shown to have antioxidant properties.
Biochemical and Physiological Effects
Studies have shown that (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to test its therapeutic potential in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound can be modified to improve its efficacy and reduce potential side effects.
Conclusion
In conclusion, (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has shown potential therapeutic applications in scientific research. The compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. While the mechanism of action and potential side effects are not fully understood, there are several future directions for research in this field.
Synthesis Methods
(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2-amino-3,5-dimethylbenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting compound is then reacted with 5-(furan-2-ylmethylene)pyrrolidine-2,4-dione to yield (5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one.
Scientific Research Applications
(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has shown potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
properties
Product Name |
(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-13-9-14(2)11-15(10-13)21-20-22-19(24)17(26-20)12-16-5-6-18(25-16)23-7-3-4-8-23/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,21,22,24)/b17-12- |
InChI Key |
YOZNPNNOBIHSAU-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCC4)/S2)C |
SMILES |
CC1=CC(=CC(=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCC4)S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCC4)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)
![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)
![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)

![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)

![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)


